Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone
Overview
Description
Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone is a chemical compound with the linear formula C17H24O . It is also known by its CAS Number: 898794-70-2 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 83 bonds, including 37 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, and 1 aliphatic ketone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.38 . Additional physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
The study by Baddar et al. (1971) explores the Stobbe condensation of aryl cyclohexyl ketones, including cyclohexyl-phenyl and cyclohexyl-p-tolyl ketones, with dimethyl succinate. This process leads to the formation of trans-half esters, which can be cyclized into naphthalene derivatives, demonstrating the utility of cyclohexyl ketones in synthetic organic chemistry (Baddar, El-Newaihy, & Ayoub, 1971).
Catalysis and Material Science
Thomas et al. (2005) and (2006) have conducted studies on the synthesis of dimethyl acetals from ketones, including cyclohexanone, utilizing various solid acid catalysts. These works highlight the role of catalysts' textural properties in influencing the catalytic activity and suggest the potential of these materials in fine chemical production, showcasing an application in catalysis and material science (Thomas, Prathapan, & Sugunan, 2005); (Thomas & Sugunan, 2006).
Photochemistry
The photoenolization of 2-methylacetophenone and related compounds, including investigations into the triplet reaction mechanism and the formation of photoenol isomers, is discussed by Haag et al. (1977). This study provides insights into the photochemical behavior of ketone derivatives, which could be relevant for understanding the photochemistry of cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone (Haag, Wirz, & Wagner, 1977).
Green Chemistry
Mortko and Garcia‐Garibay (2005) discuss the stereoselective synthesis and decarbonylation of trans-α,α‘-dialkenoylcyclohexanones through crystal-to-crystal photoreactions, presenting a green chemistry approach. This research highlights the potential of utilizing solid-state reactions for the development of environmentally friendly synthetic methods (Mortko & Garcia‐Garibay, 2005).
Properties
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWHAMVGCFTGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644715 | |
Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-70-2 | |
Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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